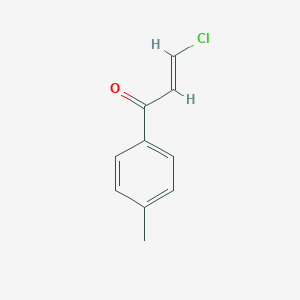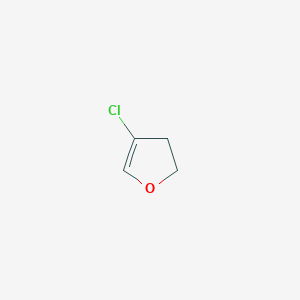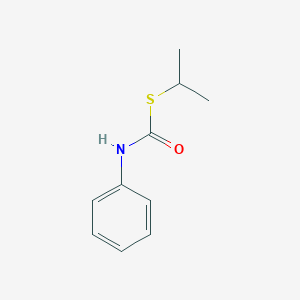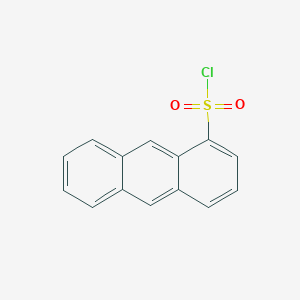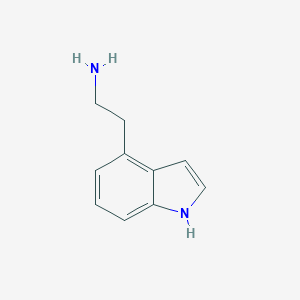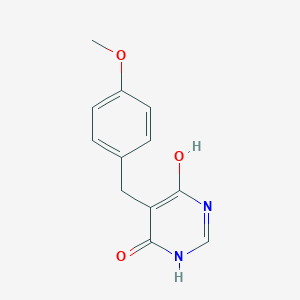![molecular formula C22H21N2O3S2+ B098171 Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt CAS No. 16470-42-1](/img/structure/B98171.png)
Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt, commonly known as Nile Red, is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. Nile Red has been widely used in various fields, including biochemistry, cell biology, and environmental science, due to its ability to selectively stain and detect lipids in different biological samples.
作用机制
Nile Red binds to the hydrophobic regions of lipid molecules, resulting in a shift in the dye's fluorescence emission spectrum. The shift in the fluorescence spectrum is dependent on the polarity of the lipid environment, allowing selective detection of different lipid classes. Nile Red has been shown to selectively stain neutral lipids, including triglycerides, cholesteryl esters, and free fatty acids, and has been used to study the dynamics of lipid droplets in different cell types.
Biochemical and Physiological Effects
Nile Red has been shown to have minimal biochemical and physiological effects on different organisms, making it an ideal tool for studying lipid metabolism and dynamics. The dye has been shown to be non-toxic and non-invasive, allowing repeated measurements of lipid content in living cells and organisms.
实验室实验的优点和局限性
The use of Nile Red in scientific research has several advantages, including its high sensitivity and selectivity for different lipid classes, ease of use, and compatibility with different techniques. However, Nile Red has some limitations, including its sensitivity to environmental factors, such as pH and temperature, and its inability to detect polar lipids, such as phospholipids and sphingolipids.
未来方向
For Nile Red research include the development of new techniques for selective detection of specific lipid classes, the investigation of the role of lipids in different biological processes, and the application of Nile Red in the diagnosis and treatment of lipid-related diseases. Additionally, the development of new fluorescent dyes with improved properties, such as increased sensitivity and selectivity, will further enhance the use of Nile Red in scientific research.
合成方法
The synthesis of Nile Red involves a series of chemical reactions, including the condensation of 2-nitrobenzaldehyde with thiosemicarbazide, followed by the reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 1,3-propanesultone to yield the inner salt form of Nile Red.
科学研究应用
Nile Red has been extensively used in scientific research for the detection and quantification of lipids in different biological samples, including cells, tissues, and organisms. The dye has been used in various techniques, including fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC). Nile Red has been used to study the lipid metabolism of different organisms, including bacteria, fungi, and animals, and has been used to investigate the role of lipids in various biological processes, including cell signaling, membrane dynamics, and energy storage.
属性
CAS 编号 |
16470-42-1 |
|---|---|
分子式 |
C22H21N2O3S2+ |
分子量 |
424.5 g/mol |
IUPAC 名称 |
3-[2-(2-anilinoethenyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C22H20N2O3S2/c25-29(26,27)16-6-15-24-21(13-14-23-18-8-2-1-3-9-18)28-20-12-11-17-7-4-5-10-19(17)22(20)24/h1-5,7-14H,6,15-16H2,(H,25,26,27) |
InChI 键 |
UMIOJVMUXCGWLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)NC=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CCCS(=O)(=O)[O-] |
其他 CAS 编号 |
16470-42-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



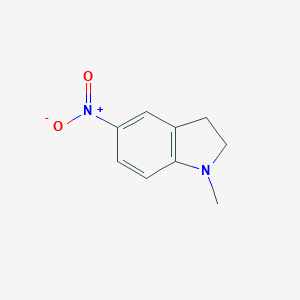

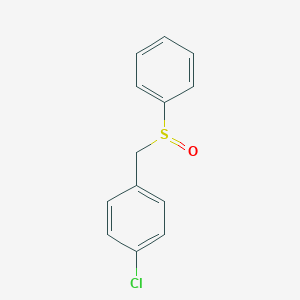
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
